molecular formula C5H8ClNO2 B13836042 2,2,3,3,5,5,6,6-Octadeuteriomorpholine-4-carbonyl chloride

2,2,3,3,5,5,6,6-Octadeuteriomorpholine-4-carbonyl chloride

Cat. No.: B13836042
M. Wt: 157.62 g/mol
InChI Key: XMWFMEYDRNJSOO-SVYQBANQSA-N
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Description

4-Morpholine-d8-carbonyl chloride is a deuterated derivative of 4-morpholinecarbonyl chloride. It is characterized by the presence of deuterium atoms, which replace the hydrogen atoms in the morpholine ring. This compound is used in various chemical reactions and processes, particularly in the field of synthetic chemistry and as a stable isotope-labeled compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-morpholine-d8-carbonyl chloride involves the reaction of morpholine with deuterated reagents. One common method is the reaction of morpholine with deuterated phosgene (carbonyl chloride-d8) under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to prevent decomposition .

Industrial Production Methods

Industrial production of 4-morpholine-d8-carbonyl chloride follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced reaction control systems to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Morpholine-d8-carbonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-morpholine-d8-carbonyl chloride involves its reactivity with nucleophiles. The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions. The deuterium atoms in the morpholine ring provide stability and allow for the tracking of the compound in various chemical and biological processes .

Properties

Molecular Formula

C5H8ClNO2

Molecular Weight

157.62 g/mol

IUPAC Name

2,2,3,3,5,5,6,6-octadeuteriomorpholine-4-carbonyl chloride

InChI

InChI=1S/C5H8ClNO2/c6-5(8)7-1-3-9-4-2-7/h1-4H2/i1D2,2D2,3D2,4D2

InChI Key

XMWFMEYDRNJSOO-SVYQBANQSA-N

Isomeric SMILES

[2H]C1(C(OC(C(N1C(=O)Cl)([2H])[2H])([2H])[2H])([2H])[2H])[2H]

Canonical SMILES

C1COCCN1C(=O)Cl

Origin of Product

United States

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